1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene
Overview
Description
1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene is a fluorinated organic compound characterized by its unique structure, which includes a butenyloxy group attached to a heptafluorocyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene typically involves the reaction of heptafluorocyclopentene with a suitable butenyloxy precursor. One common method is the nucleophilic substitution reaction, where the butenyloxy group is introduced to the heptafluorocyclopentene ring under controlled conditions. This reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene can undergo various chemical reactions, including:
Oxidation: The butenyloxy group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms on the cyclopentene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butenyloxy group can yield epoxides or alcohols, while substitution reactions can introduce various functional groups onto the cyclopentene ring.
Scientific Research Applications
1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Mechanism of Action
The mechanism by which 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize intermediates and transition states. In biological systems, the fluorinated nature of the compound can affect its interaction with enzymes and receptors, potentially leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentane: Similar structure but lacks the double bond in the cyclopentene ring.
1-(3-Butenyloxy)-2,3,3,4,4,5,5-hexafluorocyclopentene: Similar structure with one less fluorine atom.
1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclohexene: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness
1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene is unique due to its specific combination of a butenyloxy group and a highly fluorinated cyclopentene ring
Properties
IUPAC Name |
1-but-3-enoxy-2,3,3,4,4,5,5-heptafluorocyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7O/c1-2-3-4-17-6-5(10)7(11,12)9(15,16)8(6,13)14/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWPTLXFUJDZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=C(C(C(C1(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958032-89-8 | |
Record name | 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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